molecular formula C13H12N2O4 B5877460 5-methyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide

5-methyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide

Cat. No.: B5877460
M. Wt: 260.24 g/mol
InChI Key: SGWCWDUGKXERSJ-UHFFFAOYSA-N
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Description

5-methyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a nitrophenyl group, and a carboxamide group

Mechanism of Action

Target of Action

The primary target of 5-methyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide, also known as 5-methyl-N-(2-methyl-5-nitrophenyl)-2-furamide, is the salicylate synthase MbtI from Mycobacterium tuberculosis (Mtb) . This enzyme catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in Mtb . Iron acts as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host .

Mode of Action

The compound interferes with iron homeostasis in mycobacteria . It inhibits the salicylate synthase MbtI, thereby disrupting the biosynthesis of siderophores that are crucial for iron acquisition . This results in a deficiency of iron, a vital cofactor for many biological processes, thus inhibiting the growth and proliferation of the bacteria .

Biochemical Pathways

The affected biochemical pathway is the siderophore biosynthesis pathway in M. tuberculosis. By inhibiting the salicylate synthase MbtI, the compound disrupts the production of siderophores, specifically mycobactins and carboxymycobactins . These siderophores are responsible for the acquisition of iron, an essential element for the survival and virulence of the bacteria .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of M. tuberculosis . By disrupting iron homeostasis, the compound deprives the bacteria of an essential nutrient, thereby inhibiting its ability to establish and maintain an infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with 2-methyl-5-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products Formed

Scientific Research Applications

5-methyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitrophenyl group and a carboxamide group allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

5-methyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-3-5-10(15(17)18)7-11(8)14-13(16)12-6-4-9(2)19-12/h3-7H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWCWDUGKXERSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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